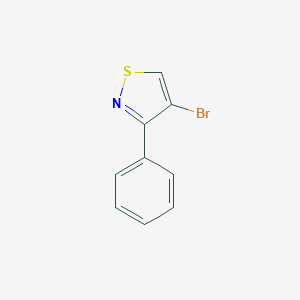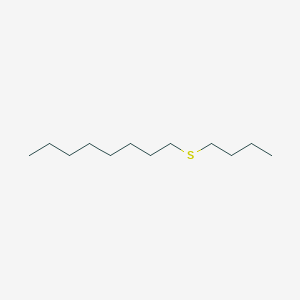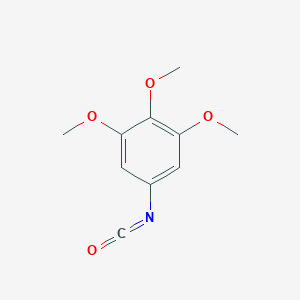
3,4,5-三甲氧基苯基异氰酸酯
描述
3,4,5-Trimethoxyphenyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates are compounds containing the isocyanate group (-N=C=O). Although the provided papers do not directly discuss 3,4,5-trimethoxyphenyl isocyanate, they do provide insights into the reactivity of isocyanates in general, which can be extrapolated to understand the behavior of this specific compound.
Synthesis Analysis
The synthesis of isocyanate compounds can be complex, involving multiple steps and reagents. For instance, the trimerization of phenyl isocyanate under high pressure results in the formation of triphenyl isocyanurate, as described in one of the studies . This process is influenced by factors such as pressure, temperature, catalysts, and solvents. Although the synthesis of 3,4,5-trimethoxyphenyl isocyanate is not explicitly detailed, similar conditions and considerations may apply to its synthesis.
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the presence of the isocyanate group. The papers provided discuss the reactivity of this group in various contexts. For example, the stepwise addition of isocyanates to organometallic compounds can lead to the formation of complex structures such as triazinones . The molecular structure of 3,4,5-trimethoxyphenyl isocyanate would include the aromatic ring with three methoxy groups and the reactive isocyanate group, which would dictate its reactivity and interactions with other compounds.
Chemical Reactions Analysis
Isocyanates are known to participate in a variety of chemical reactions. The papers describe reactions such as the stepwise addition of isocyanates to organometallic compounds and the trimerization of isocyanates under high pressure . These reactions often result in the formation of cyclic compounds and polymers, indicating that 3,4,5-trimethoxyphenyl isocyanate could also undergo similar reactions to form a range of products, depending on the reaction conditions and the presence of catalysts or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4,5-trimethoxyphenyl isocyanate, they do suggest that isocyanates can be used to synthesize polymers with tunable properties . This implies that the physical properties such as molar mass and the chemical properties like reactivity of 3,4,5-trimethoxyphenyl isocyanate can be manipulated through chemical synthesis, potentially leading to materials with desirable characteristics for various applications.
科学研究应用
化学合成和天然产物衍生物
- 3,4,5-三甲氧基苯基在天然产物合成中的应用: 3,4,5-三甲氧基苯基基团是天然产物中常见的子结构,可以通过碳碳键形成反应将其引入化合物中。例如,3,4,5-三甲氧基苯甲酸的合成涉及3,4,5-三甲氧基苯基溴化锂化,然后羧化,证明了该子结构在化学合成中的用途(Hoye & Kaese, 1982).
抗癌研究
- 异梳百塔喹唑啉类化合物和癌细胞抑制: 新型异梳百塔喹唑啉类化合物是异梳百塔他汀A-4的类似物,不含3,4,5-三甲氧基苯基环,已显示出对各种人类癌细胞系具有显著的细胞毒性,并有效抑制微管蛋白聚合。这表明3,4,5-三甲氧基苯基衍生物在癌症治疗中的潜力(Soussi et al., 2015).
- 吲哚-三甲氧基苯基共轭物在抗癌研究中的应用: 吲哚-三甲氧基苯基衍生物的合成和评估,将梳百他汀和双吲哚的结构元素结合在一起,显示出在抗癌活性方面的潜力。这些衍生物针对多种癌细胞系,包括肾癌、卵巢癌、前列腺癌、结肠癌和乳腺癌,证明了3,4,5-三甲氧基苯基基序在抗癌药物发现中的重要性(McCarthy et al., 2018).
异氰脲酸酯合成及应用
- 异氰酸酯的三聚化: 在高压下加速苯基异氰酸酯的三聚化,导致三苯基异氰脲酸酯的形成。该研究探讨了如何将芳基和烷基异氰酸酯在高压下三聚化以产生异氰脲酸酯,这在各种工业应用中很重要(Taguchi et al., 1990).
聚合物化学
- 异氰酸酯醇解形成氨基甲酸酯: 醇解反应异氰酸酯与醇,在聚合物化学中很重要,特别是对于氨基甲酸酯的生产,进行了探索。本研究提供了对有效氨基甲酸酯合成反应机理和条件的见解(Raspoet et al., 1998).
材料科学
- 材料中的缓蚀作用: 含有3,4,5-三甲氧基苯基部分的化合物,例如某些螺环丙烷衍生物,已被研究其在酸性环境中保护低碳钢免受腐蚀的有效性。这项研究突出了3,4,5-三甲氧基苯基衍生物在材料科学中的潜在应用,特别是在缓蚀领域(Chafiq et al., 2020).
生物监测和毒理学
- 生物监测中的DNA加合物形成: 从异氰酸酯形成DNA加合物,特别是4-氯苯基和4-甲苯基异氰酸酯,对接触这些化合物的个体的生物监测具有影响。这项研究对于了解异氰酸酯及其代谢物的毒理学影响非常重要(Beyerbach et al., 2006).
安全和危害
3,4,5-Trimethoxyphenyl isocyanate is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
未来方向
The Trimethoxyphenyl (TMP) group, which is part of the 3,4,5-Trimethoxyphenyl isocyanate structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that 3,4,5-Trimethoxyphenyl isocyanate and its derivatives could have potential applications in the development of new therapeutic agents .
作用机制
Target of Action
The primary targets of 3,4,5-Trimethoxyphenyl isocyanate are numerous and diverse, reflecting the compound’s broad bioactivity . These targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
3,4,5-Trimethoxyphenyl isocyanate interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation, impacting cell signaling . The compound’s mode of action can vary depending on the specific target and the biological context .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the microtubule network, which is essential for cell division . By inhibiting Hsp90, it affects protein folding and degradation . The inhibition of TrxR disrupts redox homeostasis, leading to oxidative stress .
Result of Action
The molecular and cellular effects of 3,4,5-Trimethoxyphenyl isocyanate’s action are diverse due to its multiple targets. For instance, it has shown notable anti-cancer effects by effectively inhibiting its targets . It has also demonstrated anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .
Action Environment
The action, efficacy, and stability of 3,4,5-Trimethoxyphenyl isocyanate can be influenced by various environmental factors. Additionally, adequate ventilation is necessary when handling the compound to prevent the formation of dust and mists .
属性
IUPAC Name |
5-isocyanato-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJXWPHZDBIHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333714 | |
| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenyl isocyanate | |
CAS RN |
1016-19-9 | |
| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

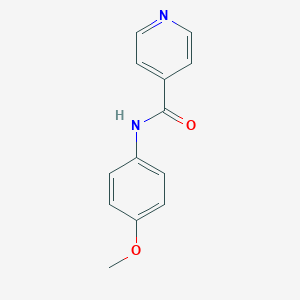
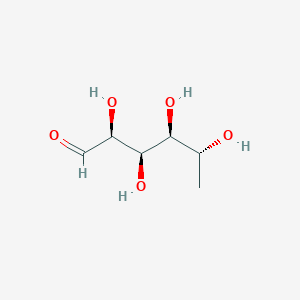
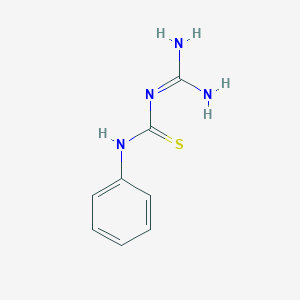
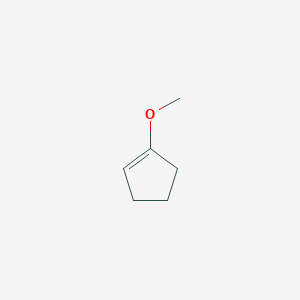
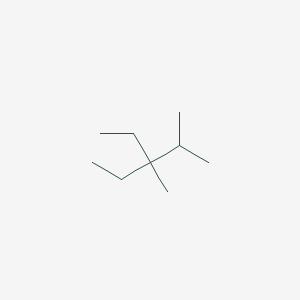

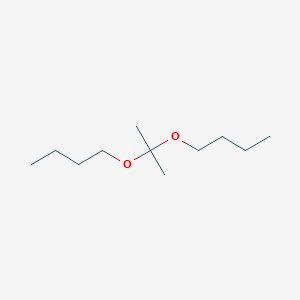
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)


![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

